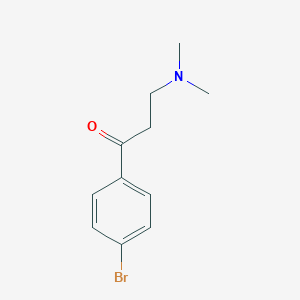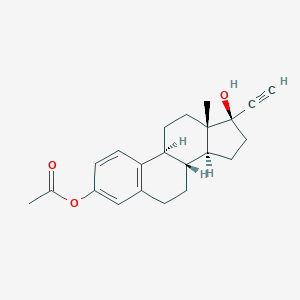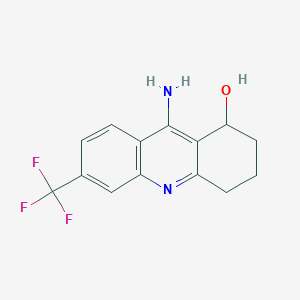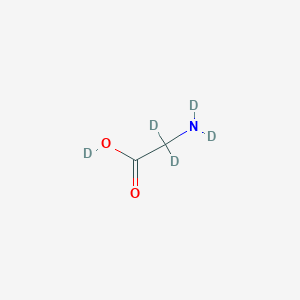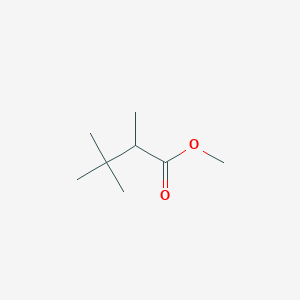
Methyl 2,3,3-trimethylbutanoate
Descripción general
Descripción
Methyl 2,3,3-trimethylbutanoate is a chemical compound with the molecular formula C9H18O2. It is commonly used in the field of organic chemistry as a reactant and a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2,3,3-trimethylbutanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It may also induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 2,3,3-trimethylbutanoate has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been reported to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,3,3-trimethylbutanoate has several advantages for lab experiments, including its low toxicity and high purity. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 2,3,3-trimethylbutanoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammation and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its use as a starting material for the synthesis of novel organic compounds with potential applications in various fields, such as medicine, agriculture, and fragrance.
Aplicaciones Científicas De Investigación
Methyl 2,3,3-trimethylbutanoate has been widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as a flavoring agent in the food industry. In addition, Methyl 2,3,3-trimethylbutanoate has been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
19910-30-6 |
|---|---|
Nombre del producto |
Methyl 2,3,3-trimethylbutanoate |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
methyl 2,3,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-6(7(9)10-5)8(2,3)4/h6H,1-5H3 |
Clave InChI |
HLKQGJVFPKYPQN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)C(C)(C)C |
SMILES canónico |
CC(C(=O)OC)C(C)(C)C |
Sinónimos |
Butanoic acid, 2,3,3-trimethyl-, methyl ester |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

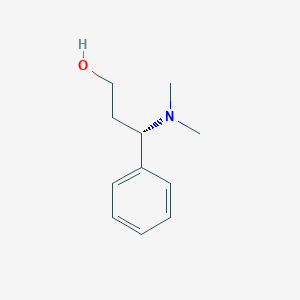
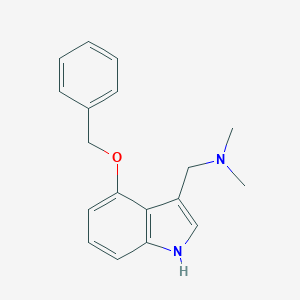
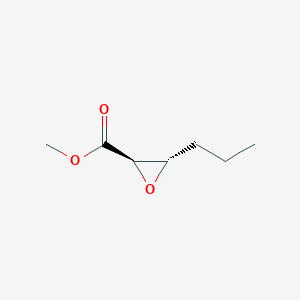
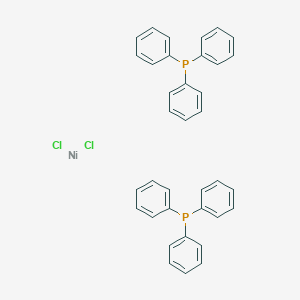
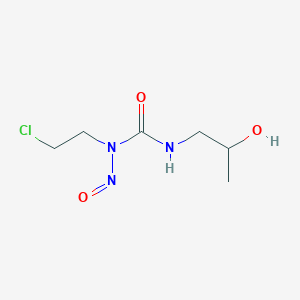
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
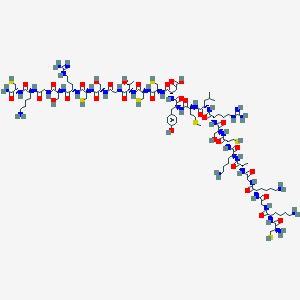
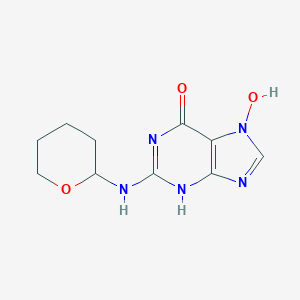
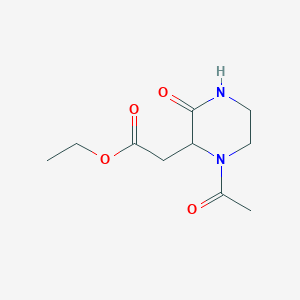
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
